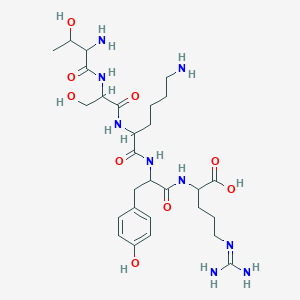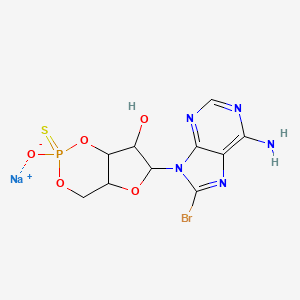
Glycine, N-(carboxymethyl)-N-hexadecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(carboxymethyl)-N-hexadecyl- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a carboxymethyl group and a hexadecyl chain attached to the nitrogen atom of glycine. It is known for its surfactant properties, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-hexadecyl- typically involves the reaction of glycine with chloroacetic acid to introduce the carboxymethyl group, followed by the reaction with hexadecylamine to attach the hexadecyl chain. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and a base like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production. The final product is usually purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Glycine, N-(carboxymethyl)-N-hexadecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The hexadecyl chain can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, Glycine, N-(carboxymethyl)-N-hexadecyl- is used as a surfactant in various reactions to enhance solubility and stability of reactants. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study membrane proteins and their interactions due to its surfactant properties. It helps in solubilizing membrane-bound proteins for further analysis.
Medicine
In medicine, Glycine, N-(carboxymethyl)-N-hexadecyl- is explored for its potential in drug delivery systems. Its ability to form micelles makes it a candidate for encapsulating hydrophobic drugs, improving their solubility and bioavailability.
Industry
Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also used in the production of detergents and emulsifiers.
作用机制
The mechanism of action of Glycine, N-(carboxymethyl)-N-hexadecyl- primarily involves its surfactant properties. The compound reduces surface tension, allowing it to solubilize hydrophobic molecules in aqueous solutions. This property is crucial for its applications in drug delivery and protein solubilization. The molecular targets include cell membranes and hydrophobic regions of proteins, where it interacts through hydrophobic and electrostatic interactions.
相似化合物的比较
Similar Compounds
Glycine betaine: Another derivative of glycine, known for its role in osmoregulation in plants.
N-(carboxymethyl)glycine: Similar in structure but lacks the hexadecyl chain, making it less effective as a surfactant.
Hexadecyltrimethylammonium bromide (CTAB): A common surfactant used in similar applications but with a different chemical structure.
Uniqueness
Glycine, N-(carboxymethyl)-N-hexadecyl- is unique due to the combination of the carboxymethyl group and the long hexadecyl chain. This structure imparts both hydrophilic and hydrophobic properties, making it an effective surfactant. Its ability to form micelles and solubilize hydrophobic molecules sets it apart from other similar compounds.
属性
CAS 编号 |
3775-52-8 |
|---|---|
分子式 |
C20H39NO4 |
分子量 |
357.5 g/mol |
IUPAC 名称 |
2-[carboxymethyl(hexadecyl)amino]acetic acid |
InChI |
InChI=1S/C20H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(22)23)18-20(24)25/h2-18H2,1H3,(H,22,23)(H,24,25) |
InChI 键 |
AFPRBBQKUYJMJD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCN(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)
![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)
